![molecular formula C7H6N2O4 B2966372 2-[(Hydroxyimino)methyl]-6-nitrophenol CAS No. 17580-64-2](/img/structure/B2966372.png)
2-[(Hydroxyimino)methyl]-6-nitrophenol
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Description
2-[(Hydroxyimino)methyl]-6-nitrophenol, commonly known as HPNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HPNP is a yellow crystalline powder that is soluble in organic solvents and is primarily used in the synthesis of pharmaceutical compounds. In
Scientific Research Applications
Environmental Biodegradation
2-Aminophenol 1,6-dioxygenase, an enzyme purified from Pseudomonas pseudoalcaligenes JS45, demonstrates the capability to cleave 2-aminophenol to 2-aminomuconic acid semialdehyde, highlighting a novel pathway for the degradation of aromatic compounds, including nitrophenols (Lendenmann & Spain, 1996). This enzyme's unique substrate range and structure suggest its potential for bioremediation applications, particularly in the breakdown of nitroaromatic pollutants.
Radical Scavenging and Prototropy
Research into o-hydroxy Schiff bases, structurally related to 2-[(Hydroxyimino)methyl]-6-nitrophenol, indicates significant radical scavenging activities. These properties suggest potential therapeutic or food industry applications due to their ability to act as antioxidants (Kaştaş et al., 2017). The study's findings on prototropy and solvent, substituent, and temperature dependence offer insights into the compound's behavior in various conditions, informing its use in chemical and pharmaceutical formulations.
Antimicrobial Studies
Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound related to this compound, have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Joshi, Rojivadiya, & Pandya, 2014). The study highlights the compound's utility in addressing antimicrobial resistance, a growing concern in medical and environmental fields.
Catalysis and Chemical Synthesis
An asymmetric di-Ni(II) system based on a Schiff base ligand, analogous to this compound, demonstrates high efficiency as a functional model for phosphodiesterase, showcasing potential applications in catalysis and synthetic chemistry (Ren et al., 2011). The system's catalytic kinetics and physicochemical properties suggest its utility in the synthesis of complex organic molecules and as a model for studying enzymatic reactions.
Corrosion Inhibition
Schiff bases, including those structurally similar to this compound, have been evaluated for their corrosion inhibition potential on mild steel in acidic media. The findings indicate that these compounds act as effective corrosion inhibitors, with implications for their use in industrial applications to protect metals from degradation (Pandey et al., 2017).
properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXRYAXTYRUHQ-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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